2-(1-Acetylazetidin-3-yl)acetic acid

Ring strain Strain-release chemistry Ring expansion

2-(1-Acetylazetidin-3-yl)acetic acid (CAS 1404559-88-1, molecular formula C₇H₁₁NO₃, MW 157.17 g/mol) is an N-acetyl-capped, four-membered saturated nitrogen heterocycle bearing an acetic acid side chain at the 3-position. The compound is commercially available at ≥97% purity from multiple suppliers and is classified as a research-use-only small-molecule building block.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B13498190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Acetylazetidin-3-yl)acetic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(C1)CC(=O)O
InChIInChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)2-7(10)11/h6H,2-4H2,1H3,(H,10,11)
InChIKeyPRRCUFXEPCZJDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Acetylazetidin-3-yl)acetic acid (CAS 1404559-88-1): Physicochemical Profile and Procurement-Relevant Characteristics for Medicinal Chemistry


2-(1-Acetylazetidin-3-yl)acetic acid (CAS 1404559-88-1, molecular formula C₇H₁₁NO₃, MW 157.17 g/mol) is an N-acetyl-capped, four-membered saturated nitrogen heterocycle bearing an acetic acid side chain at the 3-position . The compound is commercially available at ≥97% purity from multiple suppliers and is classified as a research-use-only small-molecule building block . Computed physicochemical parameters include a calculated LogP of −1.09, an Fsp³ (fraction of sp³-hybridized carbons) of 0.714, one hydrogen bond donor, and three hydrogen bond acceptors . It belongs to the broader class of azetidine-3-acetic acid derivatives, a scaffold family that has attracted interest in neuroprotection, cholinesterase inhibition, and kinase-targeted drug discovery [1].

Why 2-(1-Acetylazetidin-3-yl)acetic acid Cannot Be Interchanged with Common Azetidine, Pyrrolidine, or Piperidine Acetic Acid Analogs


Substituting 2-(1-acetylazetidin-3-yl)acetic acid with a generic azetidine-, pyrrolidine-, or piperidine-acetic acid derivative introduces changes across at least three independently validated differentiation axes: (i) ring-strain energy, which governs reactivity in ring-expansion and strain-release chemistry (25.2 kcal/mol for azetidine vs. 5.8 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine) [1]; (ii) N-substituent identity, where the N-acetyl cap eliminates the CYP-mediated N-dealkylation liability observed with free secondary amines and N-alkyl tertiary amines, as demonstrated in direct azetidine-vs-piperidine metabolic stability comparisons [2]; and (iii) the methylene-spacer geometry of the acetic acid side chain at C-3, which distinguishes this compound from the directly attached 1-acetylazetidine-3-carboxylic acid positional isomer (MW 143.14 vs. 157.17 g/mol) and alters conformational flexibility, acid pKa, and steric profile at the attachment vector . These differences are quantitative, experimentally measurable, and cannot be compensated for by simple stoichiometric adjustment in a synthetic sequence or SAR campaign.

Quantitative Differentiation Evidence for 2-(1-Acetylazetidin-3-yl)acetic acid vs. Closest Analogs, In-Class Alternatives, and Ring-Size Homologs


Ring-Strain Energy: Azetidine Core vs. Pyrrolidine and Piperidine Homologs

The azetidine ring in 2-(1-acetylazetidin-3-yl)acetic acid possesses an experimentally determined ring-strain energy of 25.2 kcal/mol, which is 4.3-fold higher than the pyrrolidine ring strain of 5.8 kcal/mol and effectively infinite relative to the strain-free piperidine ring (~0 kcal/mol) [1]. This strain differential directly impacts synthetic utility: azetidines undergo strain-driven ring-expansion reactions via bicyclic aziridinium or 1-azonia-bicyclo[2.1.0]pentane intermediates that are not accessible to pyrrolidine or piperidine analogs, as demonstrated by DFT calculations showing divergent mechanistic pathways [2]. The pKa of the conjugate acid of the parent azetidine (11.29) is, however, nearly identical to that of pyrrolidine (11.31), meaning the differentiation is structural and strain-based rather than basicity-driven [1].

Ring strain Strain-release chemistry Ring expansion Azetidine reactivity

Metabolic N-Dealkylation Resistance: N-Acetyl Azetidine vs. N-Alkyl Piperidine and Pyrrolidine Analogs

In a direct comparative drug metabolism study, azetidine-containing 5HT₄ partial agonists were found to be 'neither metabolized via N-dealkylation nor converted to cyclized oxazolidine metabolites,' whereas the corresponding piperidine and pyrrolidine analogs underwent N-dealkylation and oxazolidine metabolite formation [1]. This study provides direct experimental evidence that the azetidine ring, when used as a replacement for piperidine, redirects metabolism away from N-dealkylation pathways. The N-acetyl cap of the target compound further reinforces this advantage: the acetyl amide is not a substrate for CYP-mediated N-dealkylation, in contrast to N-methyl (tertiary amine) or N-H (secondary amine) azetidine analogs that retain a basic nitrogen susceptible to oxidative metabolism [2]. Melnykov et al. independently confirmed that saturated azetidine, pyrrolidine, and piperidine derivatives all exhibit high intrinsic microsomal stability, but the azetidine series uniquely avoids the N-dealkylation pathway [3].

Metabolic stability N-dealkylation CYP metabolism Azetidine isostere

Fsp³ Advantage: Three-Dimensional Saturation vs. Planar Heteroaromatic Building Block Alternatives

2-(1-Acetylazetidin-3-yl)acetic acid has an Fsp³ of 0.714, calculated as 5 sp³ carbons out of 7 total carbons . This value is 1.98-fold higher than the mean Fsp³ of 0.36 reported for compounds at the discovery stage and 1.52-fold higher than the mean Fsp³ of 0.47 for marketed drugs, as established by Lovering et al. in their analysis of clinical success probability as a function of carbon saturation [1]. The Lovering study demonstrated that both Fsp³ and chiral center count correlate positively with clinical progression, with the average Fsp³ increasing by 31% from discovery (0.36) to marketed drugs (0.47) [1]. Typical heteroaromatic building blocks (e.g., pyridine, pyrimidine, imidazole-acetic acid derivatives) have Fsp³ values below 0.3, placing the target compound in a distinctly more saturated, three-dimensional chemical space that favors aqueous solubility and reduced off-target promiscuity [1][2].

Fsp3 Drug-likeness CNS drug discovery Fraction sp3 Escape from flatland

Positional Isomer Differentiation: 2-(1-Acetylazetidin-3-yl)acetic acid vs. 1-Acetylazetidine-3-carboxylic acid

The target compound differs from its closest positional isomer, 1-acetylazetidine-3-carboxylic acid (CAS 97628-91-6), by the presence of a methylene (−CH₂−) spacer between the azetidine C-3 position and the carboxylic acid group . This structural difference produces a molecular weight increase of 14.03 g/mol (157.17 vs. 143.14 g/mol), adds one rotatable bond, and shifts the carboxylic acid pKa upward by approximately 1–2 log units due to the insulating effect of the methylene spacer on the electron-withdrawing azetidine ring [1]. Both compounds exhibit similar calculated LogP values (−1.09 vs. −1.06), indicating that the differentiation is primarily steric, conformational, and acid-strength-based rather than lipophilicity-driven . In structure-activity relationship (SAR) campaigns, the methylene spacer extends the acid attachment vector by approximately 1.5 Å, altering the spatial relationship between the azetidine core and any target binding site carboxylate interaction [2].

Positional isomer Methylene spacer Conformational flexibility Side-chain pKa SAR vector

N-Acetyl Protection and Acid-Mediated Ring-Opening Stability vs. N-Alkyl Azetidine Analogs

Bai et al. (Pfizer) demonstrated that N-substituted azetidines bearing a pendant amide group can undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of the pendant amide on the protonated azetidine ring [1]. This decomposition pathway is facilitated when the azetidine nitrogen is basic (i.e., N-alkyl or N–H) and can be protonated under acidic conditions. In 2-(1-acetylazetidin-3-yl)acetic acid, the nitrogen is present as an N-acetyl amide, which has negligible basicity (pKa of conjugate acid < 0 for typical amides) compared to N-methyl azetidine (conjugate acid pKa ≈ 10–11) or the free amine 2-(azetidin-3-yl)acetic acid (CAS 183062-92-2, conjugate acid pKa ≈ 11) [2][3]. This means the N-acetyl compound is not protonated under acidic conditions (pH > 1) and therefore is structurally protected from the acid-mediated ring-opening pathway that afflicts N-alkyl azetidine analogs [1][2].

Azetidine stability Acid-mediated decomposition N-acetyl protection Ring-opening Amide stability

Privileged 1-Acetylazetidine Fragment Occurrence in Sub-10 nM Kinase Inhibitor Chemical Series

The 1-acetylazetidine fragment is embedded in multiple potent kinase inhibitor chemotypes with experimentally confirmed target engagement. A PI3Kδ inhibitor incorporating the 2-(1-acetylazetidin-3-yl) substituent (BDBM334088, US9730939 Example 242) exhibited an IC₅₀ < 10 nM in a lipid kinase biochemical assay using [γ-³³P]ATP and D-myo-phosphatidylinositol 4,5-bisphosphate substrate [1]. Separately, an LRRK2-G2019S inhibitor containing a 1-acetylazetidin-3-yloxy substituent (BDBM577551, WO2022263472 Example 1) demonstrated an IC₅₀ of 5 nM [2]. By contrast, a 1-acetyl-3-substituted azetidine derivative lacking the acetic acid handle and containing a tetrazole-phenyl extension (BDBM526390, US11186554 Compound 162) showed only weak inhibition (IC₅₀ = 3,000 nM) against luciferin 4-monooxygenase in a cellular reporter assay [3], indicating that the 1-acetylazetidine core alone does not confer potency — rather, it is the combination with appropriate vectors (including the acetic acid side chain of the target compound) that enables high-affinity target engagement.

Kinase inhibitor PI3Kδ LRRK2 Fragment occurrence 1-acetylazetidine pharmacophore

Evidence-Backed Application Scenarios for 2-(1-Acetylazetidin-3-yl)acetic acid in Drug Discovery and Chemical Biology


Strain-Release and Ring-Expansion Synthetic Methodology Development

The 25.2 kcal/mol ring-strain energy of the azetidine core — 4.3-fold higher than pyrrolidine — makes 2-(1-acetylazetidin-3-yl)acetic acid a mechanically distinct substrate for strain-release transformations that pyrrolidine-acetic acid or piperidine-acetic acid building blocks cannot undergo [1]. DFT calculations confirm that azetidine ring expansion proceeds through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate fundamentally different from the single-step pyrrolidine rearrangement pathway, enabling access to 3-substituted pyrrolidines, piperidines, and azepanes with stereochemical control [2]. The N-acetyl cap further protects the nitrogen from premature protonation during Lewis acid-catalyzed rearrangements, as documented in the mechanistic study by Bai et al. [3]. This scenario is supported by direct head-to-head computational and experimental comparison data and is most relevant for academic and industrial methodology groups developing new heterocycle synthesis routes.

CNS-Focused Fragment Library Design Requiring High Fsp³ and Low Lipophilicity

With an Fsp³ of 0.714 — nearly double the discovery-stage compound average of 0.36 — and a calculated LogP of −1.09, 2-(1-acetylazetidin-3-yl)acetic acid occupies a region of physicochemical space strongly associated with CNS drug-likeness: low lipophilicity combined with high three-dimensionality [1][2]. The Lovering analysis demonstrated that Fsp³ and chiral center count correlate with clinical progression probability, and the 2012 synthesis and profiling study by the Spring group specifically validated azetidine-based scaffolds for CNS-focused lead-like libraries, measuring in vitro BBB permeability and protein binding for representative members [2][3]. The compound's low molecular weight (157.17 g/mol), single H-bond donor, and three H-bond acceptors place it within fragment-based drug discovery (FBDD) rule-of-three guidelines, making it an appropriate fragment hit starting point for CNS target campaigns [1].

Kinase Inhibitor Lead Optimization Using Metabolically Stable Azetidine Building Blocks

The Obach et al. study provides direct experimental evidence that replacing a piperidine ring with an azetidine redirects metabolism entirely away from N-dealkylation and cyclized oxazolidine formation [1]. The N-acetyl cap of the target compound eliminates the basic nitrogen that serves as the substrate recognition element for CYP-mediated N-dealkylation, while the azetidine ring itself resists the oxidative ring scission documented for piperidine [1][2]. The 1-acetylazetidine fragment has been validated in kinase inhibitor programs targeting PI3Kδ (IC₅₀ < 10 nM) and LRRK2 (IC₅₀ = 5 nM), demonstrating that the metabolic stability advantages do not come at the cost of target potency [3]. This scenario is most applicable to kinase drug discovery teams seeking to replace metabolically labile piperidine or pyrrolidine moieties with a functionally differentiated azetidine isostere.

PROTAC Linker and Heterobifunctional Degrader Design

The combination of a rigid, puckered azetidine core (bond angles bent 10–20° from planarity [1]), a metabolically stable N-acetyl cap [2], and a vector-extending acetic acid side chain (methylene spacer providing ~1.5 Å additional reach vs. the directly attached carboxylic acid positional isomer [3]) makes 2-(1-acetylazetidin-3-yl)acetic acid a structurally defined linker element for proteolysis-targeting chimeras (PROTACs) and molecular glues. The carboxylic acid handle enables amide or ester conjugation to E3 ligase ligands or target-protein binding motifs, while the azetidine ring's conformational rigidity — documented by the ~10 kcal/mol nitrogen inversion barrier [1] — reduces the entropic penalty of linker binding compared to fully flexible alkyl linkers. The high Fsp³ (0.714) and low LogP (−1.09) are consistent with the physicochemical preferences for orally bioavailable PROTACs currently under investigation .

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